molecular formula C15H14N6O2 B11471013 8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 893784-78-6

8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B11471013
CAS No.: 893784-78-6
M. Wt: 310.31 g/mol
InChI Key: UUAKIOYCUWMPAN-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,2-c][1,2,4]triazine core substituted with a 3,4-dimethoxyphenyl group, an imino group, a methyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrazolo[3,2-c][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dimethoxybenzaldehyde and 5-amino-1H-pyrazole-4-carbonitrile under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[3,2-c][1,2,4]triazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,2-c][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.

    3,4-Dimethoxyphenyl Derivatives: Compounds with the same aromatic ring but different heterocyclic cores.

Uniqueness

8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is unique

Properties

CAS No.

893784-78-6

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-amino-8-(3,4-dimethoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C15H14N6O2/c1-8-13(9-4-5-11(22-2)12(6-9)23-3)15-19-18-10(7-16)14(17)21(15)20-8/h4-6H,17H2,1-3H3

InChI Key

UUAKIOYCUWMPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC(=C(C=C3)OC)OC)C#N)N

Origin of Product

United States

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